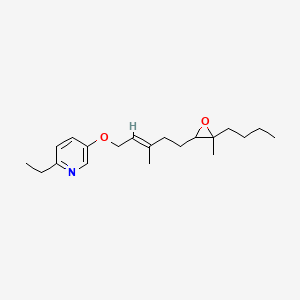
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring substituted with a butyl-methyloxiranyl group and a pentenyl-oxy group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxiranyl and pentenyl intermediates separately, followed by their coupling to the pyridine ring.
Synthesis of Oxiranyl Intermediate: The oxiranyl group can be synthesized through the epoxidation of an appropriate alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Synthesis of Pentenyl Intermediate: The pentenyl group can be prepared via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling to Pyridine Ring: The final step involves the coupling of the oxiranyl and pentenyl intermediates to the pyridine ring through an etherification reaction, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino or thio-substituted pyridine derivatives.
科学的研究の応用
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- involves its interaction with specific molecular targets and pathways. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
- Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-methyl-
- Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-propyl-
Uniqueness
Pyridine, 5-((5-(3-butyl-3-methyloxiranyl)-3-methyl-2-pentenyl)oxy)-2-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both oxiranyl and pentenyl groups enhances its reactivity and potential for diverse applications.
特性
CAS番号 |
71524-13-5 |
|---|---|
分子式 |
C20H31NO2 |
分子量 |
317.5 g/mol |
IUPAC名 |
5-[(E)-5-(3-butyl-3-methyloxiran-2-yl)-3-methylpent-2-enoxy]-2-ethylpyridine |
InChI |
InChI=1S/C20H31NO2/c1-5-7-13-20(4)19(23-20)11-8-16(3)12-14-22-18-10-9-17(6-2)21-15-18/h9-10,12,15,19H,5-8,11,13-14H2,1-4H3/b16-12+ |
InChIキー |
HZHZCYRKQBDPJA-FOWTUZBSSA-N |
異性体SMILES |
CCCCC1(C(O1)CC/C(=C/COC2=CN=C(C=C2)CC)/C)C |
正規SMILES |
CCCCC1(C(O1)CCC(=CCOC2=CN=C(C=C2)CC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



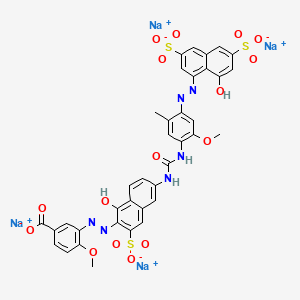
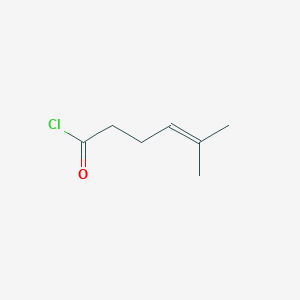
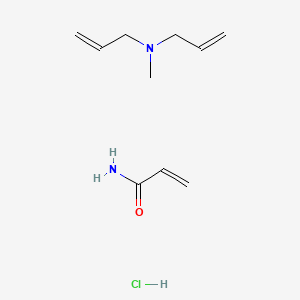
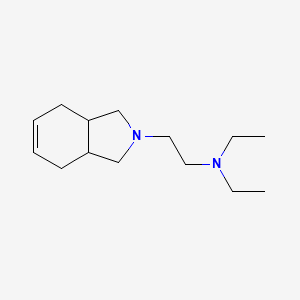
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
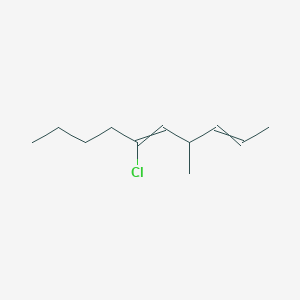
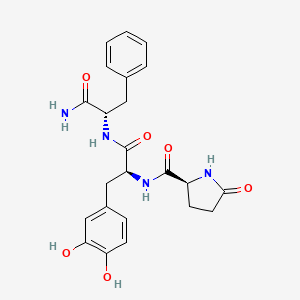
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
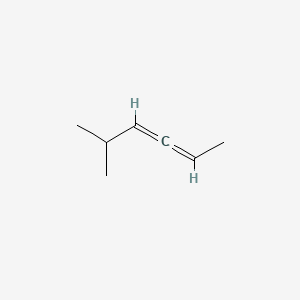
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
